molecular formula C15H18F3NO B6498041 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1408884-42-3

8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B6498041
CAS RN: 1408884-42-3
M. Wt: 285.30 g/mol
InChI Key: DKHROUZPAIMNAI-UHFFFAOYSA-N
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Description

The compound “8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol” is a chemical compound with a complex structure . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of the compound is C15H18F3NO . The structure is complex, with a bicyclic scaffold at its core . More detailed structural information may be available in specific databases or scientific literature.

Scientific Research Applications

8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has been used in a variety of scientific research applications. It has been used in drug development, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is important in the regulation of neurotransmitter release, and this compound can be used to study its inhibition. This compound has also been used in biochemical research, as it can be used to study the binding of small molecules, such as drugs, to proteins. Additionally, this compound has been used in the study of enzyme kinetics, as it can be used to study the effects of various compounds on enzyme activity.

Mechanism of Action

Advantages and Limitations for Lab Experiments

8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high affinity for its target enzyme, which makes it an ideal choice for studying the inhibition of the enzyme. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in large doses, so caution must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for the use of 8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol in scientific research. It could be used to study the effects of acetylcholine on other tissues, such as the heart and lungs. Additionally, it could be used to study the inhibition of other enzymes, such as proteases and phosphatases. It could also be used to study the effects of various drugs on enzyme activity. Finally, it could be used to study the effects of various drugs on neurological processes, such as memory and learning.

Synthesis Methods

8-{[4-(trifluoromethyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol can be synthesized in a few different ways. The most common method is through a Grignard reaction, in which an alkyl halide reacts with a magnesium-halide complex. This reaction produces a carbanion, which can then react with a variety of other compounds, such as aldehydes and ketones, to produce this compound. Another method of synthesis is through a Friedel-Crafts alkylation reaction, in which a trifluoromethylbenzene is reacted with an alkyl halide to produce this compound.

properties

IUPAC Name

8-[[4-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)11-3-1-10(2-4-11)9-19-12-5-6-13(19)8-14(20)7-12/h1-4,12-14,20H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHROUZPAIMNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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